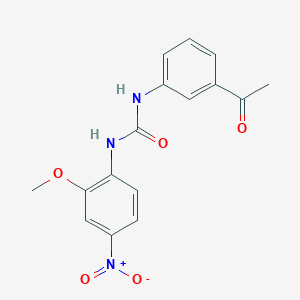
N-(2-furylmethyl)-N'-(2-methoxy-4-nitrophenyl)urea
Description
N-(2-furylmethyl)-N'-(2-methoxy-4-nitrophenyl)urea is a compound belonging to the class of ureas, which are organic compounds featuring a carbonyl group connected to two amine groups. Ureas are widely studied for their chemical reactions, synthesis methods, and their physical and chemical properties. This compound, in particular, has attracted attention due to its unique structural features and potential applications in various fields of chemistry.
Synthesis Analysis
The synthesis of N-(2-furylmethyl)-N'-(2-methoxy-4-nitrophenyl)urea involves the formation of urea derivatives through a reaction involving an isocyanate and an amine. A noteworthy method for synthesizing ureas, including compounds similar in structure to N-(2-furylmethyl)-N'-(2-methoxy-4-nitrophenyl)urea, involves the Lossen rearrangement, which provides a good yield without racemization under mild conditions. This method is environmentally friendly and cost-effective due to the recyclability of byproducts (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives, including N-(2-furylmethyl)-N'-(2-methoxy-4-nitrophenyl)urea, is characterized by the presence of a planar urea core, which facilitates the formation of hydrogen bonds. These hydrogen bonds play a crucial role in the self-assembly and crystalline structure of these compounds. A detailed study of a similar compound revealed that all non-H atoms in the molecule were essentially coplanar, indicating the importance of molecular planarity in the structure of these compounds (Lough et al., 2010).
Chemical Reactions and Properties
N-(2-furylmethyl)-N'-(2-methoxy-4-nitrophenyl)urea participates in various chemical reactions due to its active functional groups. The nitro group, in particular, can undergo reduction reactions, whereas the urea moiety can participate in condensation reactions. A study on a similar urea compound demonstrated the role of the urea group in promoting solvolysis reactions in the presence of Cu(II) ions, indicating the chemical reactivity of the urea group in these compounds (Belzile et al., 2014).
Physical Properties Analysis
The physical properties of N-(2-furylmethyl)-N'-(2-methoxy-4-nitrophenyl)urea, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. The planarity and ability to form hydrogen bonds contribute to its solid-state packing and thermal stability. The crystalline structure of a related compound showcased the role of weak interactions in directing polar self-assembly in strong N-H...O hydrogen-bonded crystals (George et al., 2004).
Chemical Properties Analysis
The chemical properties of N-(2-furylmethyl)-N'-(2-methoxy-4-nitrophenyl)urea, such as acidity/basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, derive from its functional groups. The presence of the nitro and urea groups makes it reactive in nucleophilic addition reactions and capable of participating in complex formation with metals (Hassaneen et al., 1991).
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-20-12-7-9(16(18)19)4-5-11(12)15-13(17)14-8-10-3-2-6-21-10/h2-7H,8H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOIEIDFSBGYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330796 | |
| Record name | 1-(furan-2-ylmethyl)-3-(2-methoxy-4-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793015 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Furan-2-ylmethyl)-3-(2-methoxy-4-nitrophenyl)urea | |
CAS RN |
701924-52-9 | |
| Record name | 1-(furan-2-ylmethyl)-3-(2-methoxy-4-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-morpholinyl)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116453.png)

![N-1-adamantyl-2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide](/img/structure/B4116457.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4116483.png)
![N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea](/img/structure/B4116491.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B4116498.png)
![N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B4116508.png)
![4-[(3-nitrophenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid](/img/structure/B4116514.png)
![1-(2-fluorophenyl)-4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperazine](/img/structure/B4116521.png)
![N-(3,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4116524.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4116538.png)
![5-[(2-fluorophenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4116544.png)
![N-(4-butylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4116558.png)